![molecular formula C26H24N4O4 B264835 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264835.png)
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS) and other microbial products. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mechanism of Action
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide acts as a selective inhibitor of TLR4 signaling by binding to an intracellular domain of TLR4 called Toll/IL-1 receptor domain-containing adaptor protein (TIRAP). This prevents the recruitment of downstream signaling molecules and the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of LPS-induced cytokine production, the suppression of nuclear factor-kappa B (NF-κB) activation, and the reduction of oxidative stress and apoptosis. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the phagocytosis of bacteria by macrophages and to promote the differentiation of regulatory T cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of TLR4 signaling.
Future Directions
There are several potential future directions for research on N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling. Another area of research is the exploration of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is a need for further investigation into the mechanisms underlying N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's anti-inflammatory and anti-tumor effects, as well as its potential side effects and toxicity in humans.
Synthesis Methods
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves several steps, starting with the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with 2,3,5-trimethyl-7-hydroxychromone to yield the intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylate. This intermediate is then converted to the final product, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, through a series of chemical reactions.
Scientific Research Applications
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models of disease, including sepsis, arthritis, and cancer. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the efficacy of antibiotics in treating bacterial infections.
properties
Product Name |
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide |
---|---|
Molecular Formula |
C26H24N4O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H24N4O4/c1-15-17(3)33-23-11-24-22(10-21(15)23)16(2)20(26(32)34-24)8-9-25(31)29-19-6-4-18(5-7-19)12-30-14-27-13-28-30/h4-7,10-11,13-14H,8-9,12H2,1-3H3,(H,29,31) |
InChI Key |
HZHFLSYLQOEPQE-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.